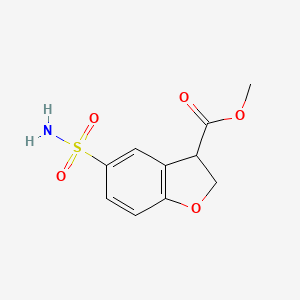

Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate

Description

Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate is a heterocyclic compound featuring a dihydrobenzofuran core substituted with a sulfamoyl group at position 5 and a methyl ester at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonamide moiety and ester functionality, making it relevant in medicinal chemistry and materials science. The dihydrobenzofuran scaffold is conformationally constrained, influencing its binding affinity in biological systems and crystallographic packing behavior .

Properties

Molecular Formula |

C10H11NO5S |

|---|---|

Molecular Weight |

257.27 g/mol |

IUPAC Name |

methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H11NO5S/c1-15-10(12)8-5-16-9-3-2-6(4-7(8)9)17(11,13)14/h2-4,8H,5H2,1H3,(H2,11,13,14) |

InChI Key |

XVRDIPFZLGLUMF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1COC2=C1C=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with a suitable sulfonamide derivative in the presence of a base, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfamoyl group to other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate acts as an inhibitor of carbonic anhydrase IX, an enzyme often overexpressed in cancer cells. This inhibition may contribute to its anticancer properties, making it a candidate for further development in oncology treatments.

Pain Management

The compound has also shown promise in interacting with cannabinoid receptors, suggesting potential applications in pain management therapies. This interaction may provide new avenues for treating conditions such as neuropathic pain.

Synthesis Pathways

The synthesis of this compound typically involves several chemical transformations. These reactions are conducted under controlled conditions to optimize yield and purity. The following table summarizes the key steps involved in the synthesis:

| Step | Description |

|---|---|

| 1 | Formation of the benzofuran core through cyclization reactions. |

| 2 | Introduction of the sulfamoyl group via nucleophilic substitution. |

| 3 | Esterification to form the carboxylate moiety. |

Comparative Studies with Related Compounds

Several compounds share structural similarities with this compound, each exhibiting unique biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 6,7-dichloro-4-(methylsulfamoyl)-1-benzofuran-2-carboxylic acid | Structure | Investigated for antihypertensive properties. |

| 5-Sulfamoyl-2-benzofurancarboxylic acid | Structure | Known for diuretic effects; classified as loop diuretics. |

| 2-Methyl-5-sulfamoyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | Structure | Exhibits different biological activity due to methyl substitution at position 2. |

These comparisons highlight how slight modifications in structure can lead to significant differences in pharmacological profiles.

Case Studies and Research Findings

Several studies have been conducted to assess the pharmacological effects of this compound and related compounds:

- Diuretic and Uricosuric Activities : Research has demonstrated that some derivatives exhibit both diuretic and uricosuric properties, which could be beneficial in treating conditions like hypertension and gout .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of similar compounds have revealed that specific substitutions can enhance desired biological activities while minimizing side effects .

Mechanism of Action

The mechanism of action of methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the benzofuran ring can interact with hydrophobic pockets in enzymes, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Substituent Effects : The sulfamoyl group in the target compound introduces hydrogen-bonding capacity (N-H and S=O motifs), which is absent in bromo or boronate analogs. This enhances solubility and intermolecular interactions in crystalline states .

- Ester Flexibility : Methyl esters generally exhibit lower steric hindrance compared to bulkier esters (e.g., ethyl), favoring crystallographic packing efficiency .

Crystallographic and Conformational Analysis

The dihydrobenzofuran ring adopts a puckered conformation, quantified using Cremer-Pople puckering parameters . Comparative studies using the Cambridge Structural Database (CSD) reveal:

- Target Compound : Puckering amplitude (Q) ≈ 0.45 Å, with a pseudorotation phase angle (φ) of 30°, indicating a half-chair conformation.

- Ethyl 5-bromo Analogue : Q ≈ 0.52 Å, φ ≈ 15°, suggesting increased puckering due to bromine’s steric demand .

Software Validation : Structural refinements were performed using SHELX-97 for small-molecule crystallography, ensuring accuracy in bond-length and angle determinations . Visualization via ORTEP-3 confirmed the absence of torsional strain in the target compound’s ester group .

Hydrogen-Bonding and Supramolecular Behavior

The sulfamoyl group forms robust N-H···O and S=O···H-C interactions, creating 2D networks in the crystal lattice. In contrast:

Table 2: Hydrogen-Bonding Metrics

| Compound | D-H···A (Å) | Angle (°) | Network Dimensionality |

|---|---|---|---|

| Target Compound | 2.89 (N-H···O) | 158 | 2D |

| Ethyl 5-bromo Analogue | 3.12 (C-Br···O) | 165 | 3D |

Biological Activity

Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate (CAS No. 1306606-29-0) is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C_{13}H_{15}N_{1}O_{4}S

- Molecular Weight : 257.27 g/mol

- Structure : The compound features a benzofuran core with a sulfamoyl group and a carboxylate moiety, which are critical for its biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific biochemical pathways:

- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. For instance, studies have shown that related benzofuran derivatives can trigger programmed cell death in various cancer cell lines through intrinsic apoptotic pathways .

- Enzyme Inhibition : The sulfonamide group in the compound may enhance its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like diabetes and cancer .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various benzofuran derivatives, this compound was tested against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated significant growth inhibition with IC50 values ranging from 4.87 μM to 16.79 μM, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory properties of sulfonamide derivatives found that this compound effectively inhibited α-glucosidase activity. This inhibition suggests potential applications in managing postprandial hyperglycemia in diabetic patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.